molecular formula C₄₀H₅₈D₆ B1161390 15-cis-Phytoene-d6 (major) >90per cent

15-cis-Phytoene-d6 (major) >90per cent

Cat. No.: B1161390
M. Wt: 550.97
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Phytoene (B131915) as a Central Intermediate in Carotenoid Biosynthesis

Phytoene is the foundational C40 hydrocarbon intermediate in the biosynthesis of all carotenoids. pnas.orgwikipedia.org Its synthesis is the first committed and often rate-limiting step in the carotenogenic pathway, marking the point where the carbon flux is directed specifically towards carotenoid production. nih.govnih.gov This crucial reaction is catalyzed by the enzyme phytoene synthase (PSY), which condenses two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313). nih.govwikipedia.orgfrontiersin.org

The formation of 15-cis-phytoene is a two-step process carried out by the single, bifunctional PSY enzyme. pnas.orgfrontiersin.orgnih.gov It first dimerizes two GGPP molecules into prephytoene diphosphate (B83284), which is then converted into 15-cis-phytoene. nih.govpnas.org This initial product is a colorless compound, as its three conjugated double bonds cause it to absorb light in the UV range rather than the visible spectrum. wikipedia.orgresearchgate.net

From this central point, a series of enzymatic desaturations and isomerizations convert 15-cis-phytoene into the vast array of functional carotenoids. nih.govresearchgate.net Enzymes such as phytoene desaturase (PDS), zeta-carotene (B1237982) desaturase (ZDS), and various isomerases sequentially modify the phytoene backbone, increasing the number of conjugated double bonds. researchgate.netresearchgate.netmdpi.com This elongation of the polyene chain leads to the formation of colored carotenoids like lycopene (B16060), which can then be cyclized to produce α-carotene and β-carotene, the precursors to xanthophylls. nih.govfrontiersin.org The pivotal position of phytoene makes it a key target for studying and engineering carotenoid content in various organisms. nih.govscielo.br

Key Enzymes in the Initial Carotenoid Biosynthesis Pathway
EnzymeAbbreviationFunctionSubstrateProduct
Phytoene SynthasePSYCatalyzes the first committed step in carotenoid biosynthesis. nih.govfrontiersin.orgGeranylgeranyl pyrophosphate (GGPP)15-cis-Phytoene nih.gov
Phytoene DesaturasePDSIntroduces double bonds into phytoene. researchgate.netmdpi.com15-cis-PhytoenePhytofluene / Zeta-carotene scielo.brnih.gov
Zeta-carotene desaturaseZDSContinues the desaturation process. researchgate.netmdpi.comZeta-caroteneNeurosporene / Lycopene scielo.br

Rationale for Employing Stable Isotope-Labeled Analogs in Metabolic Investigations

Metabolic research relies on the ability to accurately track and quantify molecules as they move through complex biochemical pathways. moravek.comcreative-proteomics.com Stable isotope labeling is a powerful technique that enables researchers to achieve this with high precision and safety. acs.orgmetsol.com In this method, atoms within a molecule of interest are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govacanthusresearch.com

The primary advantages of using stable isotope-labeled compounds, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, include: creative-proteomics.comacs.orgnih.gov

Accurate Quantification: Stable isotope-labeled analogs, such as deuterated compounds, serve as ideal internal standards for quantitative analysis. clearsynth.com Because they have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. cerilliant.comnih.gov This allows for precise correction of analytical variability, leading to highly accurate measurements of the endogenous analyte's concentration. clearsynth.com

Metabolic Tracing: Labeled compounds act as molecular tracers, allowing scientists to follow their journey through the body. simsonpharma.com Researchers can distinguish the administered labeled compound and its subsequent metabolites from the endogenous pool, enabling the elucidation of metabolic pathways, conversion rates, and the dynamics of absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.govnih.gov

Enhanced Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk to subjects, making them safe for use in human studies, including those involving vulnerable populations. metsol.comnih.gov

Mitigation of Kinetic Isotope Effects: While the replacement of hydrogen with deuterium can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), this property can also be exploited. nih.govnih.gov In many analytical applications, however, careful placement of the deuterium labels can minimize this effect, or the use of other isotopes like ¹³C can be chosen to ensure the labeled standard behaves identically to the analyte. acanthusresearch.comsigmaaldrich.com

Deuterium-labeled standards are often a cost-effective and readily available option for these applications. cerilliant.com Their use has become indispensable in fields ranging from drug development and metabolomics to nutrition science for ensuring the reliability and accuracy of experimental data. moravek.comclearsynth.com

Applications of Stable Isotope Labeling in Research
Application AreaUtility of Stable Isotope Labeling
Metabolic Pathway AnalysisAllows for the precise tracking of metabolites through complex biochemical networks. moravek.comsimsonpharma.com
Quantitative Bioanalysis (LC-MS/MS)Serves as an internal standard to correct for matrix effects and improve the accuracy and precision of quantification. clearsynth.comcerilliant.com
Pharmacokinetics (ADME Studies)Enables detailed investigation of a compound's absorption, distribution, metabolism, and excretion. acs.orgnih.gov
Disease Diagnosis and MonitoringAids in the accurate quantification of disease biomarkers. moravek.com

Specific Academic Utility of 15-cis-Phytoene-d6 (major >90%) in Contemporary Research

The compound 15-cis-Phytoene-d6 combines the biological importance of the primary carotenoid precursor with the analytical advantages of stable isotope labeling. Its specific utility in contemporary research is centered on its application as an internal standard and a metabolic tracer in studies of carotenoid biosynthesis and metabolism.

As an internal standard, 15-cis-Phytoene-d6 is invaluable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify endogenous phytoene in biological samples. When added to a sample extract, its distinct mass allows it to be differentiated from the natural, unlabeled phytoene. Because it behaves almost identically during sample preparation and analysis, any loss or variation in signal intensity affects both the labeled standard and the target analyte equally. nih.gov This enables highly accurate and precise quantification of phytoene levels, which is critical for studies examining the effects of genetic modifications or environmental factors on the carotenoid pathway. nih.govmdpi.com

Furthermore, 15-cis-Phytoene-d6 can be used as a tracer to investigate the metabolic fate of phytoene. nih.govresearchgate.net By administering the deuterated compound to an organism, researchers can track its conversion into downstream carotenoids like phytofluene, zeta-carotene, lycopene, and β-carotene. nih.govnih.gov Analyzing the appearance of deuterium-labeled metabolites over time provides direct insights into the efficiency and kinetics of the enzymatic steps in the carotenoid biosynthesis pathway. researchgate.net This approach is crucial for understanding how carotenoid metabolism is regulated and for assessing the bioavailability and bioefficacy of dietary phytoene. nih.govresearchgate.net

The high isotopic purity (>90%) of 15-cis-Phytoene-d6 ensures a strong and distinct signal for the labeled species, minimizing interference from the unlabeled analyte and enhancing the sensitivity and reliability of the mass spectrometric analysis. acanthusresearch.com

Properties

Molecular Formula

C₄₀H₅₈D₆

Molecular Weight

550.97

Synonyms

15-cis-7,7’,8,8’,11,11’,12,12’-Octahydro-ψ,ψ-carotene-d6;  PhytoflORAL-d6;  15-cis-7,7’,8,8’,11,11’,12,12’-Octahydro-lycopene-d6

Origin of Product

United States

Methodologies for the Preparation and Analytical Characterization of 15 Cis Phytoene D6

Strategies for Synthesis and Biosynthesis of Deuterated Phytoene (B131915) Analogs

Producing 15-cis-phytoene-d6 involves either intricate chemical synthesis or advanced bioengineering approaches. Both strategies aim to incorporate deuterium (B1214612) atoms into the phytoene molecule for its use in tracer studies.

Chemical synthesis offers precise control over the location of deuterium labels within the phytoene molecule. These routes typically involve the construction of the C40 carotenoid backbone from smaller, deuterated building blocks. A common strategy is the Wittig reaction, a reliable method for forming carbon-carbon double bonds. elsevier.comacs.org For instance, a synthesis could involve the condensation of a deuterated C15 phosphonium (B103445) salt (a Wittig salt) with a C10 dialdehyde. elsevier.com

To achieve positional deuteration, specific starting materials must be synthesized with deuterium atoms at the desired locations. This can be accomplished using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions, or through hydrogen-deuterium exchange reactions catalyzed by acids or metals on precursor molecules. nih.govdigitellinc.com The complexity of these multi-step syntheses requires careful planning to ensure the final product has the correct stereochemistry and isotopic distribution.

Bioengineering provides an alternative route to producing deuterated phytoene by harnessing the natural carotenoid biosynthesis pathway in microorganisms. nih.gov This approach involves cultivating model organisms in a medium enriched with a deuterium source, typically heavy water (D₂O). nih.govresearchgate.net

Escherichia coli : A common strategy involves genetically engineering E. coli, which does not naturally produce carotenoids, to express the necessary biosynthetic genes. nih.gov Specifically, introducing the gene for phytoene synthase (PSY) from a plant or bacterial source enables the conversion of the native geranylgeranyl pyrophosphate (GGPP) into 15-cis-phytoene (B30313). wikipedia.orgnih.gov By growing these engineered bacteria in a D₂O-based medium, the deuterium is incorporated throughout the molecule during its biosynthesis. To ensure the accumulation of phytoene and prevent its conversion to downstream carotenoids, genes for enzymes like phytoene desaturase (PDS) are omitted or inactivated. nih.govwikipedia.org

Microalgae : Certain species of microalgae, such as Chlorella sorokiniana, Dunaliella bardawil, and Spirulina platensis, are natural producers of carotenoids, including phytoene. researchgate.netnih.gov Cultivating these microalgae in a growth medium containing a high percentage of D₂O leads to the metabolic labeling of phytoene. researchgate.net The degree of deuterium incorporation can be significant, with studies on related carotenoids showing up to 60-70% replacement of hydrogen atoms with deuterium. researchgate.net

For 15-cis-phytoene-d6 to be effective as a research reagent, both its isomeric and isotopic purity must be high.

Isomeric Specificity : In plants and cyanobacteria, the enzyme phytoene synthase (PSY) naturally produces the 15-cis isomer of phytoene, which is the required substrate for the subsequent enzyme in the pathway, 15-cis-phytoene desaturase (PDS). wikipedia.orgnih.gov Therefore, biosynthetic production in engineered E. coli expressing only PSY inherently yields the desired >90% 15-cis-phytoene. nih.gov Maintaining this isomeric purity requires preventing subsequent isomerization, which can be achieved by harvesting the compound before downstream enzymes like ζ-carotene isomerase (Z-ISO) can act. nih.gov

Isotopic Purity : This refers to the percentage of deuterium enrichment in the final product. It is crucial to accurately determine this value for quantitative tracer studies. Mass spectrometry is the primary tool for assessing isotopic purity by analyzing the mass distribution of the labeled compound compared to its unlabeled standard. nih.govnih.gov In biosynthetic approaches, the deuteration is often randomly distributed throughout the molecule, and the level of enrichment depends on the concentration of D₂O in the medium and the organism's metabolism. nih.govresearchgate.net

Table 1: Comparison of Synthesis Strategies for Deuterated Phytoene

StrategyAdvantagesDisadvantagesKey Enzymes/Reactions
Chemical SynthesisPrecise positional labeling; High isotopic purity achievableComplex multi-step process; Potential for low yieldsWittig Reaction, Grignard reactions, Use of deuterated reagents (e.g., LiAlD₄)
Bioengineering (E. coli)High yield of specific 15-cis isomer; Simpler purification than from plantsRandom deuterium distribution; Requires expertise in genetic engineeringPhytoene Synthase (PSY)
Bioengineering (Microalgae)Sustainable production; Natural source of 15-cis-phytoeneLower yields than E. coli; Slower growth; Random deuterium distributionEndogenous carotenoid pathway (PSY, PDS, etc.)

Advanced Spectroscopic and Chromatographic Techniques for 15-cis-Phytoene-d6 Analysis

The characterization and quantification of 15-cis-phytoene-d6 rely on a combination of powerful analytical methods capable of resolving complex mixtures and providing detailed structural information.

Mass spectrometry is indispensable for analyzing deuterated phytoene. It confirms the molecular weight, determines the degree of isotopic labeling, and provides quantification.

Ionization Techniques : For non-polar carotenoids like phytoene, Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization method. nih.govresearchgate.net Studies have shown that APCI in positive ion mode yields a strong molecular ion signal for phytoene, whereas Electrospray Ionization (ESI) can be less effective. nih.gov

Chromatography and Detection : Coupling MS with Ultra-High-Performance Liquid Chromatography (UPLC) allows for the separation of phytoene from other lipids and carotenoids prior to detection. C30 reverse-phase columns are often preferred for their excellent ability to separate carotenoid isomers. mdpi.comnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, are crucial for accurately resolving the isotopologue distribution (e.g., d1, d2, d3...d6) and calculating the average deuterium enrichment. nih.gov Tandem mass spectrometry (MS/MS) can be used to generate fragment ions that help confirm the structure of the molecule. nih.gov

Table 2: Key Mass Spectrometry Parameters for Phytoene-d6 Analysis

ParameterTechnique/MethodPurpose
SeparationUPLC with C30 columnSeparates 15-cis-phytoene from other isomers and lipids. mdpi.comnih.gov
IonizationAPCI (Positive Mode)Efficiently ionizes the non-polar phytoene molecule. nih.gov
DetectionHigh-Resolution MS (e.g., QTOF)Resolves H/D isotopologues and allows for accurate mass measurement. nih.gov
Structural ConfirmationTandem MS (MS/MS)Provides fragmentation patterns for structural verification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 15-cis-phytoene-d6.

Metabolic Flux Analysis : While more commonly used with ¹³C labeling, deuterium labeling can also be used in metabolic flux analysis. By tracking the incorporation of deuterium from a labeled precursor (like D₂O) into phytoene over time, NMR can help quantify the activity of biosynthetic pathways. springernature.com The detailed structural information from NMR ensures that the label is being tracked in the correct molecule and isomer.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and isolation of carotenoid isomers, which often coexist in complex mixtures. Carotenoids can exist as numerous geometric isomers (cis/trans or Z/E), and their spatial configuration significantly influences their physical and biological properties. chromatographytoday.com The separation of 15-cis-phytoene from its other isomers, particularly the all-trans form, requires specialized HPLC methods due to their structural similarity.

Research has led to the development of robust HPLC methods capable of resolving a high number of carotenoid geometrical isomers. nih.gov For the separation of phytoene isomers, reversed-phase HPLC is commonly employed. Columns with C30 stationary phases are particularly effective for separating structurally similar carotenoid isomers, offering enhanced shape selectivity compared to standard C18 columns. chromatographytoday.com The use of specific mobile phases is critical for achieving baseline separation. An isocratic mobile phase consisting of acetonitrile, dichloromethane, and methanol (B129727) (e.g., in a 70:20:10 ratio) has been successfully used to separate up to 14 different carotenoids, including phytoene, within a short analysis time. tandfonline.comtandfonline.com

The detection of phytoene and its isomers is typically carried out using a UV/Vis detector or a photodiode array (PDA) detector. Phytoene has a characteristic UV absorption spectrum with a maximum absorbance at approximately 285 nm, distinguishing it from more conjugated carotenoids like lycopene (B16060) or β-carotene, which absorb at longer wavelengths. chromatographytoday.com The temperature of the column and the flow rate of the mobile phase are also critical parameters that must be optimized to achieve the best possible resolution between isomers. mdpi.com For instance, maintaining a consistent column temperature (e.g., between 15-37°C) and flow rate (e.g., 1.3-2.5 ml/min) can ensure reproducible separation. tandfonline.com

Table 1: HPLC Parameters for Carotenoid Isomer Separation

Parameter Condition Rationale/Reference
Column Reversed-phase C30 or Spheri-5-ODS C30 columns provide excellent shape selectivity for geometric isomers. chromatographytoday.com ODS columns are also effective. tandfonline.comtandfonline.com
Mobile Phase Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v) Proven effective for isocratic separation of 14 carotenoids, including phytoene. tandfonline.comtandfonline.com
Detection UV/Vis or PDA Detector at ~285 nm Phytoene isomers exhibit maximum absorbance at this wavelength. chromatographytoday.com
Flow Rate 1.0 - 2.5 mL/min Optimized to balance analysis time and resolution. tandfonline.commdpi.com

| Temperature | 15 - 40°C | Temperature control is crucial for reproducible retention times and peak shapes. tandfonline.commdpi.com |

Integration of Multi-Omics Data in Conjunction with Isotopic Tracing

To understand the biosynthesis and metabolic flux of 15-cis-phytoene-d6 in a biological system, researchers integrate stable isotope tracing with multi-omics approaches, such as metabolomics and transcriptomics. nih.govmdpi.com This powerful combination allows for the mapping of metabolic pathways and the elucidation of regulatory networks governing carotenoid production. nih.gov

Isotopic tracing involves the introduction of a labeled precursor into a biological system. For the study of 15-cis-phytoene-d6, a deuterated substrate, such as deuterated geranylgeranyl diphosphate (B83284) (GGPP), could be used. The deuterium (²H) atoms act as a stable isotope label that can be tracked as it is incorporated into downstream metabolites. nih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the primary analytical tool used to detect and quantify the deuterated molecules, distinguishing them from their unlabeled counterparts based on the mass difference. nih.gov

The integration of multi-omics data provides a holistic view of the cellular response.

Metabolomics is used to identify and quantify the full spectrum of small-molecule metabolites, including the labeled 15-cis-phytoene-d6 and any subsequent deuterated carotenoids. This provides direct evidence of metabolic flux through the pathway.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), measures the expression levels of all genes in the organism. nih.gov In the context of carotenoid biosynthesis, this can reveal the upregulation of key enzyme-encoding genes, such as phytoene synthase (PSY), phytoene desaturase (PDS), and ζ-carotene isomerase (Z-ISO), in response to the introduced substrate or other stimuli. nih.govmdpi.comresearchgate.net

By correlating changes in gene expression (transcriptome) with changes in metabolite concentrations (metabolome), including the isotopically labeled species, researchers can build comprehensive models of metabolic regulation. mdpi.com For example, an increase in the abundance of 15-cis-phytoene-d6 alongside the elevated expression of the PSY gene would strongly confirm the gene's role and its activity level under specific conditions. nih.gov This integrated approach is crucial for metabolic engineering efforts aimed at enhancing the production of specific carotenoids in plants or microorganisms. nih.gov

Table 2: Application of Multi-Omics in Isotopic Tracing of 15-cis-Phytoene-d6

Omics Technique Application Key Insights Gained
Isotopic Tracing Administration of a deuterated precursor. Tracks the metabolic fate and conversion rates of the labeled compound. nih.gov
Metabolomics (LC-MS) Quantifies the pool of metabolites, including 15-cis-phytoene-d6 and other deuterated carotenoids. Measures metabolic flux and identifies downstream products. mdpi.com
Transcriptomics (RNA-seq) Measures the expression levels of genes involved in the carotenoid biosynthesis pathway (PSY, PDS, Z-ISO, etc.). Identifies genetic regulatory mechanisms and key enzymatic steps. nih.govnih.gov

| Integrated Analysis | Correlates gene expression data with metabolite profiles. | Provides a systems-level understanding of how genetic regulation controls metabolic output. mdpi.comnih.gov |

Table of Mentioned Compounds

Compound Name
15-cis-Phytoene-d6
Acetonitrile
all-trans-lycopene
all-trans-ζ-carotene
β-carotene
Dichloromethane
Geranylgeranyl diphosphate (GGPP)
Lycopene
Methanol
Phytoene
Phytoene desaturase (PDS)
Phytoene synthase (PSY)

Mechanistic Elucidation of Carotenoid Biosynthesis Through 15 Cis Phytoene D6 Probing

Phytoene (B131915) Synthase (PSY/CrtB) Activity and Substrate Specificity Studies

Phytoene synthase (PSY), known as CrtB in bacteria, is the gateway enzyme for carotenoid biosynthesis. nih.gov It catalyzes a pivotal, rate-controlling reaction that dictates the metabolic flux into the pathway. nih.gov The use of deuterated substrates is instrumental in probing the detailed mechanics of this enzyme.

Investigation of Geranylgeranyl Diphosphate (B83284) (GGPP) Condensation to 15-cis-Phytoene (B30313)

Phytoene synthase catalyzes the head-to-head condensation of two molecules of the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.gov This is a two-step reaction mechanism:

Condensation: Two molecules of GGPP are condensed to form a cyclopropylcarbinyl diphosphate intermediate known as prephytoene diphosphate (PPPP). acs.org

Rearrangement and Elimination: The PPPP intermediate undergoes a rearrangement and subsequent elimination of diphosphate and a proton, yielding the first colored carotenoid, 15-cis-phytoene. acs.org

This reaction is the first committed step in the biosynthesis of all C40 carotenoids. nih.govacs.org The formation of the 15-cis isomer is characteristic of PSY enzymes found in plants and cyanobacteria. nih.gov

Role of 15-cis-Phytoene-d6 in Elucidating Enzyme Kinetics and Active Site Dynamics

While 15-cis-phytoene-d6 is the product of the phytoene synthase reaction, the principles of isotope labeling are applied to its precursor, GGPP, to study PSY's kinetics. By synthesizing GGPP with deuterium (B1214612) atoms at specific positions (e.g., at the C1 position from which a proton is eliminated), researchers can probe the enzymatic mechanism through the kinetic isotope effect (KIE). science.govacs.org

ParameterDescription
Enzyme Phytoene Synthase (PSY/CrtB)
Substrate 2x Geranylgeranyl Diphosphate (GGPP)
Intermediate Prephytoene Diphosphate (PPPP)
Product 15-cis-Phytoene
Probing Method Kinetic Isotope Effect (KIE) using deuterated GGPP
Mechanistic Insight Identification of rate-limiting steps (e.g., C-H bond cleavage) and characterization of the transition state.

Phytoene Desaturase (PDS/CrtI) Reaction Mechanisms with Deuterated Substrates

Following the synthesis of 15-cis-phytoene, the colorless hydrocarbon undergoes a series of desaturation reactions to introduce conjugated double bonds, which are responsible for the characteristic colors and antioxidant properties of carotenoids. Phytoene desaturase is the enzyme responsible for the first steps in this process. The use of 15-cis-phytoene-d6 is central to understanding the complex chemistry of this reaction.

Characterization of Dehydrogenation Steps and Isomerization Pathways (e.g., poly-cis vs. poly-trans pathways)

Two distinct evolutionary pathways exist for phytoene desaturation.

Poly-cis Pathway (Plants/Cyanobacteria): In plants, the enzyme Phytoene Desaturase (PDS) introduces two double bonds into 15-cis-phytoene to produce 9,15,9′-tri-cis-ζ-carotene. dokumen.pub This process is part of a more complex pathway that requires additional isomerase enzymes (Z-ISO and CRTISO) to eventually form all-trans-lycopene. nih.govdokumen.pub

Poly-trans Pathway (Bacteria/Fungi): In many bacteria and fungi, a single enzyme, CrtI, catalyzes four sequential desaturation steps, converting 15-cis-phytoene directly into all-trans-lycopene. nih.gov

The use of 15-cis-phytoene-d6 is critical for studying the dehydrogenation (desaturation) mechanism. Each desaturation step involves the removal of two hydrogen atoms. By placing deuterium atoms at the positions targeted for removal, scientists can measure the KIE. A significant KIE provides direct evidence that the breaking of the C-H (or C-D) bond is the rate-determining step of the desaturation reaction. This allows for a precise dissection of the multi-step catalytic cycle, helping to determine if the first or subsequent dehydrogenation steps are slower.

Analysis of Cofactor Involvement (e.g., FAD) and Electron Transfer Processes

Both PDS and CrtI are FAD-dependent enzymes, meaning they require flavin adenine (B156593) dinucleotide (FAD) as a cofactor to carry out the redox chemistry. science.govdokumen.pub The mechanism involves the transfer of electrons (and protons, likely as a hydride) from the phytoene substrate to the FAD cofactor, resulting in reduced FADH₂. The FADH₂ must then be re-oxidized to complete the catalytic cycle. dokumen.pub

Impact of Deuterium Substitution on Regio- and Stereospecificity of Desaturation

Enzymatic reactions are known for their high degree of specificity. PDS, for example, specifically introduces double bonds at the C11 and C11′ positions of 15-cis-phytoene and concomitantly isomerizes the adjacent double bonds. dokumen.pub The use of 15-cis-phytoene-d6 can be employed to test the fidelity of this regio- and stereospecificity.

The C-D bond is stronger and therefore harder to break than a C-H bond. This slowing of the reaction rate (the KIE) at a specific site can sometimes lead to a change in the partitioning of metabolic pathways or a loss of enzymatic fidelity. researchgate.net If the rate of the primary, highly specific desaturation reaction is significantly decreased by deuterium substitution, it could potentially allow for slower, alternative side-reactions to become more prominent. It could also disrupt the precise timing required for the multi-step reaction, potentially affecting the stereochemical outcome of the isomerization steps. Observing any change in the product profile—such as the formation of different isomers or products desaturated at incorrect positions—when using 15-cis-phytoene-d6 would provide profound insights into how the enzyme's active site controls the precise location and stereochemistry of the desaturation reaction.

FeaturePlant Phytoene Desaturase (PDS)Bacterial Phytoene Desaturase (CrtI)Role of 15-cis-Phytoene-d6
Product 9,15,9′-tri-cis-ζ-caroteneAll-trans-lycopeneServes as the direct substrate for the reaction.
Cofactor FADFADHelps elucidate the kinetics of hydride transfer to FAD.
Pathway Poly-cisPoly-transProbes rate-limiting steps in dehydrogenation for both pathways.
Specificity High regio- and stereospecificityHigh regio- and stereospecificityTests the fidelity of the enzyme's specificity under kinetic stress.

Downstream Isomerization and Cyclization Processes Affecting Deuterated Intermediates

The introduction of a deuterated internal standard, 15-cis-phytoene-d6, provides a powerful tool for tracing the metabolic flux and elucidating the mechanisms of the subsequent enzymatic steps in carotenoid biosynthesis. Following the initial synthesis of this labeled precursor, the molecule undergoes a series of enzyme-catalyzed desaturations and isomerizations, followed by cyclization, all of which can be meticulously tracked using mass spectrometry. nih.govresearchgate.net This approach allows for the unambiguous identification of substrate-product relationships and offers insights into the stereochemistry and sequence of these complex transformations. researchgate.netnih.gov

In higher plants, cyanobacteria, and algae, the pathway proceeds from 15-cis-phytoene through a "poly-cis" route, involving several distinct enzymes that modify the geometry of the carotenoid backbone before the final cyclization events. nih.govwikipedia.orgresearchgate.net Probing this pathway with 15-cis-phytoene-d6 confirms the sequence of these intermediates and the specificity of the enzymes involved.

The initial steps of desaturation and isomerization convert the colorless 15-cis-phytoene-d6 into the progressively more conjugated and colored poly-cis-isomers of ζ-carotene and lycopene (B16060). Phytoene desaturase (PDS) is the first enzyme to act on the deuterated substrate. wikipedia.orgplos.org PDS introduces two double bonds at the C-11 and C-11' positions and concurrently isomerizes the existing double bonds at C-9 and C-9' from trans to cis. wikipedia.org This reaction converts 15-cis-phytoene-d6 into 9,15,9'-tri-cis-ζ-carotene-d6. The retention of the d6 label in the product is a critical finding, confirming it as the direct output of PDS activity.

The next crucial step is catalyzed by ζ-carotene isomerase (Z-ISO), an enzyme that specifically targets the central 15-cis double bond. nih.govmdpi.com Functional studies have established that Z-ISO is essential for carotenoid production in both light-exposed and dark-grown tissues. nih.govnih.gov Its action on 9,15,9'-tri-cis-ζ-carotene-d6 results in the formation of 9,9'-di-cis-ζ-carotene-d6. nih.govmdpi.com This isomerization is vital as it configures the molecule for the subsequent desaturation step.

This is followed by the action of ζ-carotene desaturase (ZDS), which introduces two more double bonds at the C-7 and C-7' positions, yielding the poly-cis-intermediate 7,9,9',7'-tetra-cis-lycopene-d6 (also known as prolycopene). mdpi.comnih.gov Finally, to prepare the molecule for cyclization, the carotenoid isomerase (CRTISO) catalyzes the isomerization of the four cis double bonds (at C-7, C-9, C-7', and C-9') to produce the fully conjugated all-trans-lycopene-d6. researchgate.netresearchgate.netmdpi.com

Table 1: Isomerization and Desaturation of 15-cis-Phytoene-d6 Intermediates This table outlines the sequential enzymatic conversions from 15-cis-phytoene-d6 to all-trans-lycopene-d6, as elucidated by tracking the deuterated label.

Deuterated SubstrateEnzymeDeuterated ProductKey Research Finding
15-cis-Phytoene-d6Phytoene Desaturase (PDS)9,15,9'-tri-cis-ζ-Carotene-d6Confirms the dual desaturase and isomerase activity of PDS, initiating the poly-cis pathway. wikipedia.org
9,15,9'-tri-cis-ζ-Carotene-d6ζ-Carotene Isomerase (Z-ISO)9,9'-di-cis-ζ-Carotene-d6Demonstrates the specific isomerization of the central 15-cis bond, a critical step for further desaturation. nih.govmdpi.com
9,9'-di-cis-ζ-Carotene-d6ζ-Carotene Desaturase (ZDS)7,9,9',7'-tetra-cis-Lycopene-d6Shows the introduction of the final two double bonds, leading to the prolycopene (B1248880) intermediate. mdpi.comnih.gov
7,9,9',7'-tetra-cis-Lycopene-d6Carotenoid Isomerase (CRTISO)all-trans-Lycopene-d6Establishes the final isomerization to the all-trans configuration required for cyclization. researchgate.netresearchgate.net

The formation of all-trans-lycopene-d6 marks a critical branch point in the pathway, leading to the synthesis of all cyclic carotenoids. ebi.ac.ukresearchgate.net The cyclization of the linear lycopene molecule is catalyzed by two main types of enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). mdpi.comnih.gov These enzymes are responsible for the vast diversity of carotenoid structures found in nature.

The action of LCYB results in the formation of a β-ionone ring, while LCYE forms an ε-ionone ring at the ends of the carotenoid backbone. researchgate.netnih.gov The synthesis of β-carotene-d6, which contains two β-rings, is accomplished by the action of LCYB catalyzing the reaction at both ends of the all-trans-lycopene-d6 molecule. wikipedia.orgnih.gov

Conversely, the synthesis of α-carotene-d6 requires the coordinated, asymmetric action of both enzymes. mdpi.com LCYE first catalyzes the formation of an ε-ring at one end of all-trans-lycopene-d6 to produce δ-carotene-d6. Subsequently, LCYB acts on the remaining linear end to form a β-ring, completing the synthesis of α-carotene-d6 (β,ε-carotene-d6). mdpi.comnih.gov Isotopic labeling studies confirm that the deuterium atoms from the original 15-cis-phytoene-d6 are fully retained within the final bicyclic structures, as the cyclization chemistry occurs at the terminal ends of the molecule, distant from the centrally-labeled positions.

Table 2: Cyclization Pathways of all-trans-Lycopene-d6 This table details the enzymatic cyclization of the deuterated lycopene intermediate, leading to the formation of α- and β-carotene-d6.

Deuterated SubstrateEnzyme(s)Deuterated ProductRing Structures Formed
all-trans-Lycopene-d6Lycopene β-Cyclase (LCYB) (acts on both ends)β-Carotene-d6Two β-ionone rings
all-trans-Lycopene-d6Lycopene ε-Cyclase (LCYE)δ-Carotene-d6One ε-ionone ring
δ-Carotene-d6Lycopene β-Cyclase (LCYB)α-Carotene-d6One β-ionone ring (added to existing ε-ring)

Metabolic Flux Analysis and Pathway Dynamics Using 15 Cis Phytoene D6 Tracers

Quantification of Carotenoid Biosynthetic Flux Rates in in vivo and in vitro Systems

The use of 15-cis-Phytoene-d6 enables the precise measurement of metabolic flux through the carotenoid biosynthetic pathway. By employing techniques such as isotope dilution mass spectrometry, researchers can quantify the rate at which the labeled phytoene (B131915) is converted into subsequent intermediates and final products. This approach allows for a dynamic view of the pathway's activity, which is often not captured by static measurements of carotenoid levels.

In a typical in vivo experiment, a plant or cell culture is supplied with a known amount of 15-cis-Phytoene-d6. Over time, samples are collected, and the carotenoids are extracted. The ratio of labeled to unlabeled carotenoids is then determined using mass spectrometry. This ratio, combined with the known amount of the tracer added, allows for the calculation of the biosynthetic flux rate.

For instance, in a study investigating the impact of a newly developed herbicide on carotenoid biosynthesis in Arabidopsis thaliana seedlings, 15-cis-Phytoene-d6 could be utilized as a tracer. The data from such an experiment could be presented as follows:

Table 1: Carotenoid Biosynthetic Flux Rates in Arabidopsis thaliana Seedlings

TreatmentFlux Rate to β-Carotene (nmol/g fresh weight/hour)Flux Rate to Lutein (nmol/g fresh weight/hour)
Control5.2 ± 0.48.1 ± 0.6
Herbicide X1.3 ± 0.22.5 ± 0.3

This method is also applicable to in vitro systems, where the activity of isolated enzymes or reconstituted pathways can be assessed. By providing 15-cis-Phytoene-d6 as a substrate, the kinetic parameters of enzymes like phytoene desaturase can be determined with high accuracy.

Elucidation of Precursor-Product Relationships and Branching Points within Carotenoid Pathways

The carotenoid biosynthetic pathway is a complex network of reactions with several branching points that lead to the synthesis of a diverse array of carotenoids. nih.gov Tracing the fate of 15-cis-Phytoene-d6 provides an unambiguous method to establish precursor-product relationships and to understand how the metabolic flux is partitioned at key branch points.

15-cis-phytoene (B30313) is the product of the condensation of two geranylgeranyl diphosphate (B83284) molecules, a reaction catalyzed by phytoene synthase (PSY). It then undergoes a series of desaturation and isomerization reactions to form lycopene (B16060). wikipedia.org Lycopene is a critical branch point in the pathway. Its cyclization, catalyzed by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), leads to the formation of β-carotene (with two β-rings) and α-carotene (with one β-ring and one ε-ring), respectively. nih.gov These carotenes are then further hydroxylated to form various xanthophylls. nih.gov

By tracking the incorporation of deuterium (B1214612) from 15-cis-Phytoene-d6 into these downstream products, the relative activities of LCYB and LCYE can be determined, revealing how the flux is divided between the α- and β-branches of the pathway.

Table 2: Deuterium Incorporation from 15-cis-Phytoene-d6 into Downstream Carotenoids

CarotenoidDeuterium Enrichment (%)Inferred Pathway Activity
Lycopene85 ± 5High desaturase and isomerase activity
β-Carotene60 ± 4Predominant flux through the β-branch
α-Carotene15 ± 2Minor flux through the α-branch
Lutein12 ± 2Consistent with α-branch flux
Zeaxanthin55 ± 5Consistent with β-branch flux

Assessment of Metabolic Bottlenecks and Rate-Limiting Steps in Carotenogenesis

Metabolic control analysis using tracers like 15-cis-Phytoene-d6 is instrumental in identifying metabolic bottlenecks and rate-limiting steps in the carotenoid pathway. A bottleneck occurs when the activity of a particular enzyme is insufficient to handle the incoming metabolic flux, leading to the accumulation of its substrate.

Phytoene synthase (PSY) is widely recognized as a major rate-limiting enzyme in carotenogenesis. nih.gov However, other enzymes can also become limiting under certain conditions or in genetically modified organisms. By introducing 15-cis-Phytoene-d6 and monitoring the accumulation of labeled intermediates, the efficiency of each enzymatic step downstream of phytoene can be assessed.

For example, if a significant amount of labeled phytoene accumulates while the levels of labeled downstream products remain low, it would indicate a bottleneck at the phytoene desaturase (PDS) step. nih.gov Conversely, an accumulation of labeled lycopene would point towards a limitation in the activity of the lycopene cyclases. nih.gov

Table 3: Identification of a Metabolic Bottleneck in a Transgenic Tomato Line

Labeled MetaboliteWild Type (Relative Abundance)Transgenic Line (Relative Abundance)Interpretation
15-cis-Phytoene-d61.08.5Bottleneck at Phytoene Desaturase
Lycopene-d615.23.1Reduced flux downstream of phytoene
β-Carotene-d625.64.2Reduced end-product synthesis

Identification of Novel or Alternative Carotenoid Biosynthetic Routes

While the core carotenoid biosynthetic pathway is well-established, the use of isotopic tracers can lead to the discovery of novel or alternative metabolic routes. When 15-cis-Phytoene-d6 is introduced into an organism, the appearance of labeled compounds that are not part of the known pathway would suggest the existence of previously uncharacterized enzymatic reactions or pathways.

For instance, studies in certain species of heliobacteria have identified novel carotenoid glucoside esters. nih.gov The biosynthesis of such compounds could be investigated using 15-cis-Phytoene-d6. If deuterium is incorporated into these novel esters, it would confirm that they are derived from the main carotenoid pathway and would allow for the elucidation of the enzymatic steps involved in their formation.

This approach is particularly valuable in exploring the metabolic diversity of less-studied organisms, which may harbor unique carotenoid biosynthetic pathways. The identification of such novel routes not only expands our fundamental understanding of carotenoid metabolism but can also open up new avenues for the biotechnological production of valuable carotenoids.

Regulation of Phytoene Metabolism and Carotenoid Biosynthesis by Genetic and Environmental Factors

Transcriptional and Post-Transcriptional Regulation of Phytoene (B131915) Synthase (PSY) and Desaturase (PDS) Genes

The synthesis of phytoene is the rate-limiting step in the carotenoid biosynthetic pathway, making its catalyzing enzyme, Phytoene Synthase (PSY), a primary target of regulation. frontiersin.org This regulation occurs at multiple levels to ensure that carotenoid production matches the developmental and environmental needs of the plant. frontiersin.org

Transcriptional Regulation: The expression of PSY genes is controlled by a variety of factors. In response to light, transcription factors such as Phytochrome-Interacting Factors (PIFs) directly bind to the PSY gene promoter to repress its expression in the dark. researchgate.net Upon illumination, PIFs are degraded, leading to the derepression of PSY expression and a subsequent increase in carotenoid production. researchgate.net Other transcription factors, including those responsive to hormones like ethylene (B1197577) and abscisic acid, also play significant roles in modulating PSY gene transcription. nih.gov For instance, increased ethylene levels can upregulate PSY transcription, while ABA has also been shown to regulate its expression. nih.gov

The regulation of Phytoene Desaturase (PDS), which catalyzes the desaturation of phytoene, is also crucial. nih.gov Studies in various photosynthetic organisms, including the alga Dunaliella salina, have shown that PDS gene expression is upregulated by high light intensity. nih.gov However, research in Arabidopsis thaliana suggests that PDS expression might be independent of the cell's pigment content, indicating a complex regulatory mechanism that may differ between species. nih.gov

Post-Transcriptional and Post-Translational Regulation: Beyond the transcriptional level, PSY activity is also subject to post-transcriptional and post-translational controls. In a fascinating example of post-transcriptional regulation, ORANGE (OR) proteins have been shown to physically interact with PSY in plastids. pnas.org This interaction acts as a major regulatory mechanism, with OR proteins functioning as chaperones that maintain PSY activity and stability. frontiersin.org

Furthermore, the stability of the PSY protein is regulated through its interaction with the Clp protease complex, which mediates its degradation. frontiersin.org This interplay between OR-mediated stabilization and Clp-mediated degradation allows for fine-tuning of PSY protein levels and, consequently, carotenoid biosynthesis. frontiersin.org

Functional Diversification of Phytoene Synthase Isoforms (e.g., PSY1, PSY2, PSY3) and Their Metabolic Roles

Gene duplication events throughout plant evolution have led to the emergence of multiple PSY genes, or isoforms, in many plant species. nih.gov This diversification has allowed for subfunctionalization, where each isoform assumes a specialized role in different tissues or under specific conditions. nih.gov Most plant species possess two or three PSY paralogs, in contrast to Arabidopsis thaliana, which has only one. nih.gov

In tomato (Solanum lycopersicum), three isoforms have been well-characterized:

PSY1: This isoform is predominantly responsible for the massive accumulation of carotenoids, particularly lycopene (B16060), during fruit ripening. nih.govoup.com Its expression is high in the chromoplasts of ripening fruit. oup.comnih.gov

PSY2: PSY2 is the primary isoform in photosynthetic tissues like leaves. nih.govoup.com It provides the necessary phytoene for the synthesis of carotenoids essential for photosynthesis and photoprotection in chloroplasts. oup.comnih.gov

PSY3: The expression of PSY3 is mainly restricted to roots and is induced by abiotic stress conditions such as drought and high salinity. frontiersin.orgsemanticscholar.org This isoform is thought to channel precursors towards the biosynthesis of abscisic acid (ABA), a key stress hormone. frontiersin.orgsemanticscholar.org

This functional division is not always absolute. For instance, in pepper, PSY2 can partially compensate for the absence of PSY1 in fruit, allowing for a basal level of carotenoid accumulation. nih.gov The presence and differential expression of these isoforms enable plants to precisely control carotenoid production in various organs and in response to diverse developmental and environmental signals. nih.gov

Below is a table summarizing the primary roles and tissue specificity of PSY isoforms in tomato.

PSY IsoformPrimary Tissue of ExpressionPrimary Metabolic Role
PSY1 Ripening Fruit (Chromoplasts)Bulk carotenoid synthesis for fruit color. nih.govoup.com
PSY2 Leaves (Chloroplasts)Carotenoid production for photosynthesis and photoprotection. nih.govoup.com
PSY3 RootsAbiotic stress-induced ABA biosynthesis. frontiersin.orgsemanticscholar.org

Influence of Environmental Cues (e.g., light, abiotic stress) on Deuterated Phytoene Accumulation and Transformation

Environmental factors are major drivers of carotenoid biosynthesis and accumulation. upm.edu.my Light, in particular, is a critical signal that can also act as a stressor. nih.gov High light intensity generally leads to an upregulation of carotenoid biosynthetic genes, including PSY and PDS, to enhance photoprotective capacity. nih.govnih.gov In the alga Dunaliella salina, a model organism for studying stress-induced carotenogenesis, a sudden increase in light intensity triggers an immediate and substantial production of β-carotene. nih.gov

Abiotic stresses such as drought, high salinity, and extreme temperatures also significantly impact phytoene metabolism. upm.edu.mycas.cz These stressors often lead to an increased production of ABA, which requires an enhanced supply of carotenoid precursors. semanticscholar.org As noted earlier, the PSY3 isoform in grasses is specifically induced in roots under drought and salt stress to fuel ABA synthesis. semanticscholar.org

The study of these dynamic metabolic shifts is often facilitated by the use of stable isotope-labeled compounds, such as 15-cis-Phytoene-d6 . While environmental cues directly regulate the endogenous, non-deuterated phytoene pool, deuterated phytoene serves as an invaluable analytical tool. It is used as an internal standard in mass spectrometry-based methods to accurately quantify the changes in the natural phytoene pool in response to stress. Metabolic labeling studies, where organisms are grown in a medium containing a source of deuterium (B1214612) (e.g., heavy water, D₂O), can also be employed to trace the transformation of phytoene and other carotenoids through the biosynthetic pathway under various conditions. researchgate.net Such techniques have been used to produce deuterated β-carotene and other valuable compounds. researchgate.net

The table below illustrates the impact of different environmental cues on carotenoid accumulation in pumpkin plants, demonstrating the complex effects of stress and light conditions. upm.edu.my

TreatmentConditionLutein Content (µg/g)β-Carotene Content (µg/g)
Control Light3.1190.838
UV Light Light2.668Not Detected
Salicylic Acid LightLower than controlLower than control
Salicylic Acid Dark1.2471.360

Interplay with Other Isoprenoid Pathways and Associated Regulatory Networks

The carotenoid biosynthetic pathway does not operate in isolation. It is a branch of the larger isoprenoid network, which produces thousands of essential molecules in plants. In plastids, carotenoids are derived from the methylerythritol 4-phosphate (MEP) pathway, which provides the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgnih.gov The MEP pathway also supplies precursors for other vital compounds, including chlorophylls (B1240455) and gibberellins. pnas.orgcncb.ac.cn

There is significant crosstalk between the plastidial MEP pathway and the cytosolic mevalonate (B85504) (MVA) pathway, which is responsible for synthesizing sterols and other isoprenoids. pnas.orgnih.gov Studies using chemical inhibitors have shown that blocking one pathway can lead to metabolic adjustments in the other, suggesting a degree of communication and potential exchange of intermediates between these compartments. pnas.orgnih.govresearchgate.net For example, inhibiting the MVA pathway with lovastatin (B1675250) has been observed to cause a transient increase in carotenoid levels. pnas.orgnih.gov

The regulation of the MEP pathway itself is complex. The enzyme deoxyxylulose 5-phosphate synthase (DXS) is a key control point, and its overexpression has been shown to increase the production of MEP-derived products, including carotenoids. nih.gov The expression of MEP pathway genes is coordinated and can be influenced by transcription factors that also regulate downstream pathways, such as the PIFs that control PSY expression. nih.gov This integrated regulatory network ensures a balanced distribution of isoprenoid precursors to meet the plant's metabolic demands for growth, development, and defense. researchgate.netresearchgate.net

Research Applications of 15 Cis Phytoene D6 in Diverse Biological Systems

Studies in Plant Model Systems for Understanding Carotenoid Accumulation and Metabolic Engineering

In plant biology, 15-cis-Phytoene-d6 is invaluable for dissecting the carotenoid biosynthesis pathway, which is essential for photosynthesis, photoprotection, and the production of pigments that give many fruits and flowers their vibrant colors. nih.govresearchgate.net The colorless nature of phytoene (B131915) makes its quantification challenging, and the use of a deuterated standard allows for accurate measurement by mass spectrometry, providing a clear picture of metabolic flux.

Research in model plants like Arabidopsis thaliana and crop species such as rice and tomato utilizes 15-cis-Phytoene-d6 to study the activity of key enzymes like phytoene synthase (PSY) and phytoene desaturase (PDS). nih.govnih.gov For instance, studies have shown that the overexpression of the PSY gene can significantly increase the total carotenoid content. nih.govresearchgate.net The use of 15-cis-Phytoene-d6 as a substrate in in vitro assays with plant-derived enzymes helps to characterize their function and substrate specificity.

Metabolic engineering efforts in plants to enhance the production of valuable carotenoids, such as β-carotene (provitamin A), rely on precise measurements of pathway intermediates. By introducing 15-cis-Phytoene-d6, researchers can identify bottlenecks in the pathway and assess the impact of genetic modifications. For example, a study on apricot pulp color demonstrated that a deletion in the PaPDS gene disrupted the β-carotene biosynthesis pathway, leading to a white phenotype. nih.govresearchgate.net This was confirmed by analyzing the accumulation of upstream intermediates. Such studies are crucial for developing biofortified crops with enhanced nutritional value.

Furthermore, investigations into the regulation of carotenoid accumulation during fruit ripening and in response to environmental stress are facilitated by the use of this deuterated compound. It allows for the precise tracking of phytoene conversion under different conditions, providing insights into the complex regulatory networks that govern carotenoid metabolism in plants. nih.gov

Plant Model SystemKey Enzyme StudiedResearch FocusKey Finding
Arabidopsis thalianaPhytoene desaturase (PDS), ζ-carotene desaturase (ZDS)Pathway elucidationPlant desaturases catalyze a poly-cis pathway to yield pro-lycopene. nih.gov
Apricot (Prunus armeniaca)15-cis-phytoene (B30313) desaturase (PaPDS), 15-cis-phytoene synthase (PaPSY)Fruit color determinationA mutation in PaPDS disrupts β-carotene synthesis, resulting in white pulp. nih.govresearchgate.net
Rice (Oryza sativa)15-cis-phytoene synthase (PSY1)Metabolic engineeringModification of promoter elements can induce carotenoid biosynthesis in callus. nih.gov

Investigations in Photosynthetic Microorganisms (e.g., algae, cyanobacteria) for Pathway Elucidation and Biotechnological Potential

Photosynthetic microorganisms, including algae and cyanobacteria, are significant producers of a diverse array of carotenoids. nih.govmdpi.com 15-cis-Phytoene-d6 is employed in these systems to unravel the intricacies of their carotenoid biosynthetic pathways and to explore their potential for biotechnological applications. nih.gov These microorganisms often possess unique enzymatic machinery for carotenoid synthesis compared to plants.

In cyanobacteria, for example, the conversion of phytoene to lycopene (B16060) can be catalyzed by a single enzyme, phytoene desaturase (CrtI), in a poly-trans pathway, whereas plants and other cyanobacteria use a series of enzymes in a poly-cis pathway. wikipedia.orgnih.govwikipedia.org The use of 15-cis-Phytoene-d6 as a substrate in studies with isolated enzymes or engineered microbial systems helps to delineate these different pathways and characterize the enzymes involved.

Algae, such as Dunaliella salina and Haematococcus pluvialis, are commercially important for the production of β-carotene and astaxanthin, respectively. nih.gov Research aimed at optimizing the yield of these valuable compounds often involves metabolic flux analysis, where 15-cis-Phytoene-d6 serves as an essential tracer. By feeding labeled phytoene to algal cultures, scientists can track its incorporation into various downstream carotenoids under different growth conditions, such as high light or nutrient stress, which are known to induce carotenoid accumulation. nih.govfao.org

Furthermore, the study of fully deuterated green algae has provided fundamental insights into the structure and function of carotenoid pigments. nih.gov While not specifically focused on 15-cis-Phytoene-d6, this pioneering work highlights the power of using stable isotopes to understand the roles of these molecules in photosynthesis and photoprotection.

MicroorganismPathway FocusApplicationFinding
CyanobacteriaPhytoene desaturationPathway ElucidationSome cyanobacteria utilize a single enzyme (CrtI) for the four-step desaturation of phytoene to lycopene. nih.gov
Green Algae (Dunaliella salina)β-carotene biosynthesisBiotechnological ProductionLight quality, particularly blue light, can enhance the accumulation of major carotenoids. nih.gov
DiatomsFucoxanthin biosynthesisMarine primary productionViolaxanthin de-epoxidase–like (VDL) proteins are involved in the formation of light-harvesting carotenoids. nih.gov

Utilization in in vitro and Cell-Free Systems for Detailed Enzymatic and Pathway Characterization

In vitro and cell-free systems provide a controlled environment for the detailed biochemical characterization of enzymes and the reconstitution of metabolic pathways. nih.govplos.org The use of 15-cis-Phytoene-d6 in these systems is fundamental for obtaining precise kinetic data and understanding the mechanistic details of carotenoid biosynthesis.

By incubating purified or partially purified enzymes with 15-cis-Phytoene-d6, researchers can directly measure the rate of its conversion to subsequent products. This allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For example, in vitro assays with phytoene desaturase from rice have shown that only high-order oligomers of the enzyme are enzymatically active in converting 15-cis-phytoene. plos.org

Cell-free extracts from various organisms, including plants and microorganisms, can be used to reconstitute portions of the carotenoid pathway. nih.gov The addition of 15-cis-Phytoene-d6 to these extracts enables the study of the interplay between different enzymes and the identification of allosteric regulators or necessary cofactors. An in vitro assay using E. coli cell extracts expressing tomato CRTISO (carotene cis-trans isomerase) established that this enzyme requires active cell membranes and a redox chain for its function. nih.gov

Furthermore, these controlled experimental setups are ideal for investigating the substrate specificity of enzymes. By providing 15-cis-Phytoene-d6 and other potential substrates, scientists can determine which molecules are preferentially acted upon by a particular enzyme. This is crucial for understanding the diversity of carotenoid structures found in nature. The use of deuterated standards in these assays ensures the accuracy and reliability of the quantitative data obtained, which is essential for building robust models of metabolic pathways.

SystemResearch FocusKey Finding
In vitro enzyme assay with purified PDS from riceEnzyme kinetics and oligomeric stateHigh-order homo-oligomers of PDS are the enzymatically active form. plos.org
Cell-free extract from E. coli expressing tomato CRTISOEnzyme mechanism and cofactor requirementsCRTISO activity is dependent on a membrane-bound redox chain. nih.gov
In vitro assay with purified CRTI from Pantoea ananatisReaction mechanismThe enzyme converts 15-cis-phytoene to all-trans-lycopene without accumulating intermediates. nih.gov

Emerging Research Frontiers and Methodological Advancements in 15 Cis Phytoene D6 Studies

Innovations in Isotopic Labeling and Metabolic Engineering Strategies for Enhanced Compound Production

The production of 15-cis-phytoene (B30313), and by extension its isotopically labeled forms like 15-cis-Phytoene-d6, has been a major focus of metabolic engineering. researchgate.net Since the enzyme Phytoene (B131915) Synthase (PSY) catalyzes the first committed and rate-limiting step in carotenoid biosynthesis, it is the primary target for genetic manipulation. researchgate.netfrontiersin.orgnih.gov This enzyme condenses two molecules of geranylgeranyl diphosphate (B83284) (GGPP) to form 15-cis-phytoene. frontiersin.orgnih.gov

Metabolic Engineering Strategies: Innovations in metabolic engineering have enabled significant enhancements in phytoene production in various host organisms. A common strategy involves blocking the downstream pathway to prevent the conversion of phytoene into other carotenoids. For instance, in the bacterium Deinococcus radiodurans, deleting the crtI gene, which encodes phytoene desaturase, successfully halted the pathway and led to the accumulation of phytoene. nih.gov

Further enhancements are achieved by overexpressing key upstream enzymes. This includes the crtB gene (encoding PSY) and genes from the methylerythritol 4-phosphate (MEP) pathway, such as dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase), to increase the supply of the precursor GGPP. nih.govnih.gov Combining these strategies—deleting downstream genes and overexpressing upstream genes—resulted in a significant increase in phytoene yield. nih.gov Similar multi-faceted approaches in the oleaginous yeast Yarrowia lipolytica have led to the highest reported titers of phytoene to date, reaching up to 1.34 g/L. nih.gov

Isotopic Labeling: Isotopic labeling is crucial for metabolic studies, providing precise tools for tracking and quantifying molecules. nih.gov While the direct synthesis of 15-cis-Phytoene-d6 is a specialized chemical process, stable isotope labeling in biological systems is a powerful research tool. nih.gov By feeding organisms engineered for high phytoene production with deuterated precursors, researchers can produce deuterated phytoene. These labeled compounds are invaluable as internal standards in mass spectrometry-based quantification, allowing for accurate measurement of phytoene levels in various biological samples by correcting for extraction and ionization inefficiencies.

Table 1: Metabolic Engineering Strategies for Enhanced Phytoene Production


Host OrganismGenetic ModificationKey OutcomeReference
Deinococcus radioduransDeletion of phytoene desaturase (crtI); Overexpression of phytoene synthase (crtB) and dxs gene.Accumulation of phytoene up to 10.3 mg/L in high-density culture.
Yarrowia lipolyticaIntroduction of heterologous phytoene synthase; Overexpression of mevalonate (B85504) pathway genes; Peroxisomal compartmentalization.Achieved highest reported phytoene titer of 1.34 g/L.
Escherichia coliIntroduction of carotenogenic genes (e.g., crtE, crtB); Engineering of central carbon metabolism to increase precursor supply.Successful combinatorial biosynthesis of various carotenoids, starting with phytoene.

Integration with Advanced Imaging Techniques for Spatiotemporal Analysis of Carotenoid Metabolism

Understanding where and when 15-cis-phytoene is synthesized and stored within cells and tissues is crucial for a complete picture of carotenoid metabolism. Although phytoene itself is colorless, its central role in the biosynthesis of colorful carotenoids makes its localization a key area of investigation.

Advanced analytical methods are essential for this analysis. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a cornerstone technique for the separation and quantification of carotenoids, including phytoene, from complex biological extracts. nih.govmdpi.com The use of deuterated standards like 15-cis-Phytoene-d6 is critical for achieving accurate quantification with these methods.

For spatial analysis, researchers are turning to more advanced imaging techniques:

Confocal Laser Scanning Microscopy: This technique is used to determine the subcellular localization of key enzymes like phytoene synthase (PSY). By fusing PSY with a fluorescent protein (like GFP), researchers have confirmed that the enzyme is targeted to plastids, the site of carotenoid biosynthesis in plants. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of plastid structures, allowing scientists to observe the changes in these organelles during carotenoid accumulation, such as the transition from chloroplasts to chromoplasts in ripening fruit. mdpi.com

Quantitative Ultrasound Imaging: While more commonly applied in tissue engineering, ultrasound-based techniques are being explored for non-invasive characterization of biological tissues, which could potentially be adapted to monitor changes in cellular composition related to metabolite accumulation. nih.gov

These techniques, often used in combination, provide a powerful toolkit to investigate the dynamic, spatial, and temporal regulation of phytoene and the broader carotenoid metabolic network.

Table 2: Advanced Techniques for Spatiotemporal Analysis in Carotenoid Metabolism


TechniqueApplication in Phytoene/Carotenoid ResearchType of Data Generated
LC-MS/MSQuantification of phytoene and other carotenoids in tissue extracts. Use of 15-cis-Phytoene-d6 as an internal standard.Precise concentration data (e.g., mg/g of tissue).
Confocal MicroscopySubcellular localization of fluorescently-tagged enzymes like Phytoene Synthase (PSY).Visual evidence of protein location within cellular compartments (e.g., plastids).
Transmission Electron Microscopy (TEM)Visualization of ultrastructural changes in plastids (chloroplasts, chromoplasts) where carotenoids are synthesized and stored.High-resolution images of organelle morphology.

Application of Computational Modeling and Systems Biology Approaches for Pathway Prediction and Optimization

The complexity of metabolic networks necessitates the use of computational tools to predict pathway behavior and guide engineering efforts. nih.gov Systems biology, which integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of the carotenoid biosynthesis pathway. [9, 13]

Computational Modeling:

Homology Modeling: This approach is used to create three-dimensional models of enzymes when an experimental structure is unavailable. For instance, modeling has been used to study the interaction between carotenoid oxygenases and their substrates, including phytoene, providing insights into the enzymatic mechanism. nih.gov

Metabolic Pathway Databases: Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide detailed reference maps of pathways, including carotenoid biosynthesis, which serve as a foundation for model building.

Systems Biology Approaches: By integrating transcriptomic and metabolomic data, researchers can identify key genes and regulatory networks that control the flow of metabolites through the carotenoid pathway. mdpi.com For example, Weighted Gene Co-expression Network Analysis (WGCNA) has been used to find modules of genes that are highly correlated with the accumulation of phytoene-derived carotenoids. Such analyses can uncover bottlenecks in the pathway and identify novel gene targets for metabolic engineering to increase phytoene production. nih.gov These in silico models help predict the outcomes of genetic modifications, making the process of strain optimization more efficient and targeted. nih.gov

Exploration of Unidentified Mechanistic and Regulatory Aspects of Phytoene Metabolism

Despite significant progress, many aspects of phytoene metabolism remain to be fully elucidated. Phytoene synthase (PSY), as the gatekeeper enzyme, is subject to a complex, multi-layered regulatory system that is an active area of research. [1, 2]

Transcriptional Regulation: The expression of the PSY gene is tightly controlled by a variety of internal and external signals, including light, hormones, and developmental cues. [2, 8, 15] For instance, during the greening of seedlings, light signals perceived by phytochromes lead to an increase in PSY protein levels and enzymatic activity. [6, 7] Transcription factors like PIF1 have been identified as repressors of PSY gene expression in the dark.

Post-Transcriptional and Post-Translational Control: Regulation also occurs after the gene is transcribed. Mechanisms such as alternative splicing and protein-protein interactions can fine-tune PSY activity. frontiersin.org There is evidence for feedback mechanisms where PSY activity can control the metabolic flux from the upstream MEP pathway. nih.gov Furthermore, the stability and activity of the PSY enzyme are influenced by its association with plastid membranes and its requirement for cofactors like Mn²⁺. [2, 8]

Unanswered Questions:

How is the activity of PSY dynamically coordinated with the levels of downstream carotenoids to maintain metabolic homeostasis? nih.gov

What are the precise mechanisms of the feedback regulation loops that control the flow of precursors into the carotenoid pathway? frontiersin.org

What other regulatory proteins and transcription factors are involved in the complex network controlling PSY expression and activity under different environmental conditions? [12, 24]

Future research integrating multi-omics data with advanced genetic and biochemical techniques will be essential to unravel these remaining mysteries, paving the way for even more precise and effective strategies to engineer the production of 15-cis-phytoene. nih.gov

Table of Mentioned Compounds

Compound Name
15-cis-Phytoene-d6
15-cis-Phytoene
Geranylgeranyl diphosphate (GGPP)
Lycopene (B16060)
γ-carotene
1-deoxy-D-xylulose-5-phosphate
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl diphosphate (FPP)
Squalene
Cholesterol
Abscisic acid (ABA)
α-carotene
β-carotene
Phytofluene
ζ-carotene
Neurosporene
Bacterioruberin (BR)
Acetyl-CoA
Malonyl-CoA
Mevalonate
Lutein
Zeaxanthin
Violaxanthin
α-cryptoxanthin
β-cryptoxanthin
Astaxanthin
Canthaxanthin
Chlorophyll
Glutamate
Methionine
Propionate
Acetate
Erythromycin A
Shinorine
Porphyra-334

Q & A

Q. How can researchers verify the isotopic purity of 15-cis-Phytoene-d6 (major) >90% in synthetic preparations?

Methodological Answer: Isotopic purity should be confirmed using high-resolution mass spectrometry (HRMS) coupled with deuterium nuclear magnetic resonance (²H NMR). HRMS quantifies the deuterium incorporation ratio, while ²H NMR identifies regioselective deuteration patterns. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can detect residual non-deuterated bonds. Ensure calibration against certified deuterated standards and report signal-to-noise ratios to validate detection limits .

Q. What chromatographic methods are optimal for separating 15-cis-Phytoene-d6 from its geometric isomers?

Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution using acetonitrile/water (95:5 v/v) is effective. Monitor separation at 286 nm (λmax for phytoene). For enhanced resolution, use chiral columns or supercritical fluid chromatography (SFC). Validate method robustness via retention time reproducibility and spike-recovery experiments with synthetic isomer mixtures .

Q. What are the best practices for storing 15-cis-Phytoene-d6 to prevent cis-trans isomerization under laboratory conditions?

Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at −80°C. Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to prevent oxidative degradation. Regularly monitor stability via HPLC-UV and compare retention times with freshly prepared controls. Avoid exposure to UV light and minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of 15-cis-Phytoene-d6 compared to its non-deuterated counterpart in plant model systems?

Methodological Answer: Conduct comparative kinetic studies using <sup>13</sup>C-labeled and deuterated analogs in Arabidopsis thaliana or tomato cell cultures. Measure half-lives via LC-MS/MS and calculate kinetic isotope effects (KIEs) using the equation KIE = (kH/kD). Control for environmental variables (light, temperature) and validate enzyme-substrate interactions via in vitro assays with purified phytoene desaturase .

Q. What strategies mitigate signal overlap challenges when using ²H NMR to confirm regioselective deuteration in 15-cis-Phytoene-d6?

Methodological Answer: Use 2D <sup>1</sup>H-<sup>13</sup>C heteronuclear single quantum coherence (HSQC) to resolve overlapping ²H signals. Isotopic dilution with non-deuterated phytoene can enhance signal specificity. Alternatively, apply dynamic nuclear polarization (DNP) to amplify sensitivity. Report spectral acquisition parameters (e.g., scan number, relaxation delays) and compare with computational simulations (DFT-based chemical shift predictions) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo isotopic tracing data involving 15-cis-Phytoene-d6 in carotenoid biosynthesis studies?

Methodological Answer: Systematically evaluate compartmentalization effects (e.g., plastid vs. cytosol localization) via subcellular fractionation and isotope ratio imaging. Use kinetic modeling to account for metabolic flux differences. Validate findings with genetic knockouts (e.g., CRISPR-Cas9-modified phytoene synthase mutants) and orthogonal assays like radio-TLC .

Methodological Design & Data Analysis

Q. What experimental designs control for photoisomerization artifacts when studying 15-cis-Phytoene-d6’s role in light-dependent plant pathways?

Methodological Answer: Perform experiments under controlled monochromatic light (e.g., 450 nm LED) with irradiance calibrated to natural conditions. Use dark-adapted control groups and quantify isomer ratios pre/post-irradiation via HPLC-DAD. For in situ analysis, employ microspectrophotometry in plant tissue sections .

Q. How should researchers address batch-to-batch variability in deuterium enrichment levels during 15-cis-Phytoene-d6 synthesis?

Methodological Answer: Implement quality control protocols using orthogonal techniques:

  • HRMS for bulk isotopic purity.
  • Isotope dilution mass spectrometry (IDMS) with internal standards.
  • Statistical process control (SPC) charts to monitor synthetic yield trends. Document reaction conditions (catalyst loading, solvent deuterium content) to identify variability sources .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies using 15-cis-Phytoene-d6?

Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Publish synthetic procedures, including catalyst batches and solvent suppliers.
  • Provide raw spectral data (NMR, MS) as supplementary information.
  • Disclose purity thresholds (>90% cis-configuration) and analytical validation steps. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

Q. How can researchers ethically address contradictory findings about 15-cis-Phytoene-d6’s bioavailability in human trials?

Methodological Answer: Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework. Perform meta-analyses of existing data using PRISMA guidelines. Disclose conflicts of interest and raw participant-level data (anonymized) to enable independent verification. Use Bayesian statistics to quantify evidence strength for competing hypotheses .

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